Cyclohexanone, 4-(methylthio)-
Overview
Description
Cyclohexanone, 4-(methylthio)- is a derivative of cyclohexanone, which is a six-carbon cyclic molecule with a ketone functional group . It is a colorless, oily liquid .
Synthesis Analysis
The synthesis of cyclohexanone is simple. First, sodium hypochlorite and acetic acid are reacted to yield hypochlorous acid. Second, hypochlorous acid is added to cyclohexanol to synthesize cyclohexanone via the Chapman-Stevens oxidation reaction . After cyclohexanone is synthesized, it must be separated from by-products. In order for it to be separated out, sodium chloride is added to the mixture. The sodium chloride will salt out the cyclohexanone from the aqueous layer .Molecular Structure Analysis
Cyclohexanone, 4-(methylthio)- has the molecular formula C7H12O . The molar Kerr constants were measured, and the dipole moments were determined, for α-methylthioacetone and α-methylthiocyclohexanone .Physical and Chemical Properties Analysis
Cyclohexanone is a colorless to pale yellow oily liquid with an acetone-like odor. It is mainly used as an intermediate in the production of nylon. Its formula is C6H10O and its molar mass is 98.15 g/mol . It is not soluble in water, but readily soluble in common organic solvents like acetone, ethanol, and benzene .Scientific Research Applications
Catalysis and Reaction Mechanisms
Cyclohexanone and its derivatives, such as 4-methylthio-substituted variants, are significant in the field of catalysis. Research by Tanaka et al. (1974) on the competitive hydrogenation of cyclohexanone and its methyl-substituted derivatives over Group VIII metal catalysts highlights the influence of substituents on reactivity, where methyl-substituted ketones exhibited less reactivity than cyclohexanone. This study suggests that steric hindrance significantly affects the hydrogenation rate, which is critical in understanding catalytic processes (Tanaka et al., 1974).
Stereochemistry and Conformation
The study of stereochemistry and molecular conformations is another area where cyclohexanone derivatives like 4-(methylthio)-cyclohexanone are essential. Fraser and Faibish (1995) measured the equilibrium constant for equatorial to axial conformers of 2-methylthio-cyclohexanone, finding a significant axial preference. This finding has implications for understanding molecular interactions and conformational preferences in organic compounds (Fraser & Faibish, 1995).
Synthesis and Chemical Reactions
In synthetic chemistry, cyclohexanone derivatives are used as intermediates or reactants. Muraoka et al. (1975) demonstrated the synthesis of 1,3-thiazine-2,4-dithiones by reacting cyclohexanone, 4-methylcyclohexanone, and other compounds with carbon disulfide, showing the versatility of these compounds in organic synthesis (Muraoka et al., 1975).
Molecular and Crystal Structures
The molecular and crystal structures of cyclohexanone derivatives are of interest in structural chemistry. Kutulya et al. (2008) determined the molecular and crystal structures of a 4-hydroxy derivative of cyclohexanone, providing insights into the structural aspects and hydrogen bonding of such compounds (Kutulya et al., 2008).
Biocatalysis and Organic Synthesis
Cyclohexanone monooxygenase, an enzyme that acts on cyclohexanone, is significant in biocatalysis. Stewart et al. (1998) reported the expression of cyclohexanone monooxygenase in baker's yeast(Saccharomyces cerevisiae), demonstrating its use for asymmetric Baeyer−Villiger oxidations. This "designer yeast" approach combines the benefits of purified enzymes with the simplicity of whole-cell reactions, offering a novel method for producing enantiomerically pure products from cyclohexanone derivatives (Stewart et al., 1998).
Quantum Chemistry and Spectral Analysis
Cyclohexanone and its derivatives are also studied in the field of quantum chemistry. Amalanathan et al. (2008) conducted vibrational analysis of 2,6-bis(p-methyl benzylidene cyclohexanone) using NIR FT-Raman and FT-IR spectroscopy. Their research, which included molecular computations, helps in understanding the vibrational properties and electronic structures of cyclohexanone derivatives (Amalanathan et al., 2008).
Environmental and Industrial Applications
The industrial significance of cyclohexanone derivatives, particularly in catalysis and environmental applications, is highlighted by Besson et al. (2005). They studied the catalytic oxidation of cyclohexanone to dicarboxylic acids using synthetic carbons, focusing on the effects of various factors like solvents and metal supports. This research is relevant for understanding the industrial processes involving cyclohexanone derivatives (Besson et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Cyclohexanone is a simple and widely available raw material that can be obtained from lignin biomass, highlighting its renewable and sustainable features . It has been demonstrated to be viable for constructing functionalized arenes and benzoheteroarenes, with recent extensive development on transition metal-free oxidative dehydrogenative aromatization .
Properties
IUPAC Name |
4-methylsulfanylcyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-9-7-4-2-6(8)3-5-7/h7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXHISIUWJDEDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCC(=O)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309945 | |
Record name | 4-(Methylthio)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23510-98-7 | |
Record name | 4-(Methylthio)cyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23510-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylthio)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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